Polymer Density Modulation: 1.47 g/cm³ Homopolymer from 4-Bromophenyl Monomer Exceeds Chlorophenyl and Dichlorophenyl Analogs
Homopolymer derived from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate exhibits a density of 1.47 g/cm³, which is higher than polymers from the corresponding 4-chlorophenyl analog (1.42 g/cm³) and 2,5-dichlorophenyl analog (1.43 g/cm³) [1]. This density increase correlates directly with the heavier bromine atom substitution in the 4-position of the aryl ring, providing quantifiable differentiation for applications requiring higher mass per unit volume.
| Evidence Dimension | Homopolymer density (g/cm³) |
|---|---|
| Target Compound Data | 1.47 g/cm³ (polymer from 4-bromophenyl monomer) |
| Comparator Or Baseline | 4-Chlorophenyl analog: 1.42 g/cm³; 2,5-Dichlorophenyl analog: 1.43 g/cm³; Phenyl analog: 1.33 g/cm³ |
| Quantified Difference | +0.05 g/cm³ vs. 4-chlorophenyl; +0.04 g/cm³ vs. 2,5-dichlorophenyl; +0.14 g/cm³ vs. phenyl |
| Conditions | Radical polymerization using 2,2′-azobis(isobutyronitrile) (AIBN) initiator; homopolymer blocks |
Why This Matters
Higher density provides measurable advantage in applications where mass-per-volume characteristics influence material selection, such as in flame-retardant coatings requiring specific coverage weights.
- [1] Hrabák, F., Bezděk, M., Hynková, V., & Biroš, J. (1978). 1-Aryl-2,2,2-Trichloroethyl esters of acrylic and methacrylic acid and their polymers. Angewandte Makromolekulare Chemie, 73(1), 85-94. View Source
